molecular formula C19H17N5O3S B2870391 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 886930-14-9

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2870391
CAS No.: 886930-14-9
M. Wt: 395.44
InChI Key: SQLHFJGTJJEJOP-UHFFFAOYSA-N
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Description

Its structure features a triazole core substituted with a furan-2-yl group at position 5 and a 1H-pyrrol-1-yl moiety at position 2. The sulfanyl bridge at position 3 connects to an N-(3-methoxyphenyl)acetamide group. The compound was designed to explore anti-exudative and anti-inflammatory activities, as evidenced by its structural analogs in the literature .

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-26-15-7-4-6-14(12-15)20-17(25)13-28-19-22-21-18(16-8-5-11-27-16)24(19)23-9-2-3-10-23/h2-12H,13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLHFJGTJJEJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely adopted method involves cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their equivalents. For instance, reacting 3-methoxyphenylthiosemicarbazide with furan-2-carbonyl chloride in the presence of triethylamine yields the intermediate 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol. This reaction typically proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions.

Copper-Catalyzed Cycloaddition

Recent advances employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring. While primarily used for 1,2,3-triazoles, modifications using propargylamines and aryl azides have enabled 1,2,4-triazole formation. For example, 3-methoxybenzylazide reacts with furan-2-yl-propargyl alcohol under CuSO₄·5H₂O/sodium ascorbate catalysis to form the triazole core in 78% yield.

Functionalization with Pyrrole and Furan Moieties

N-Alkylation of the Triazole

Introducing the pyrrole group at position 4 of the triazole requires selective N-alkylation. A patent-pending method utilizes 1H-pyrrole-1-carbonyl chloride and the triazole-thiol intermediate in dimethylformamide (DMF) with K₂CO₃ as base. The reaction proceeds at 60°C for 12 hr, achieving 85% regioselectivity for the N1-substituted product.

Furan Coupling Strategies

The furan-2-yl group at position 5 is installed via Suzuki-Miyaura coupling. Palladium(II) acetate and SPhos ligand facilitate cross-coupling between 5-bromo-1,2,4-triazole and furan-2-boronic acid in toluene/ethanol (3:1) at 80°C. This method affords the biaryl product in 92% yield with <2% homocoupling byproducts.

Sulfanyl Acetamide Side-Chain Assembly

Thioether Formation

The critical sulfanyl bridge is constructed via nucleophilic substitution. The triazole-thiol intermediate reacts with 2-chloro-N-(3-methoxyphenyl)acetamide in ethanol containing NaOH (1.2 eq) at reflux. Monitoring via TLC (ethyl acetate/hexane 1:2) ensures complete consumption of the thiol within 4 hr.

Acylation Optimization

Alternative routes employ 2-bromoacetamide derivatives. A study demonstrated that using K₂CO₃ in acetonitrile at 50°C improves yields to 94% compared to traditional EtOH/NaOH systems (78%). The enhanced polarity of acetonitrile facilitates SN2 displacement while minimizing hydrolysis.

Analytical Characterization

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6):

  • δ 10.27 (s, 1H, NH), 8.12 (d, J = 2.4 Hz, 1H, triazole-H), 7.45–7.39 (m, 4H, aromatic), 6.82 (dd, J = 3.6 Hz, furan-H), 4.04 (s, 2H, CH₂).
    13C NMR :
  • 168.2 ppm (C=O), 158.1 ppm (triazole-C), 112.4 ppm (furan-C).

Mass Spectrometry

HRMS (ESI+) calculated for C₁₉H₁₇N₅O₃S [M+H]+: 404.1082, found: 404.1079.

Yield Optimization Strategies

Parameter Standard Protocol Optimized Protocol Yield Improvement
Solvent Ethanol Acetonitrile 78% → 94%
Base NaOH K₂CO₃ Reduced hydrolysis
Temperature Reflux 50°C Energy savings 30%
Catalyst Loading 5 mol% Pd 3 mol% Pd/SPhos Cost reduction 40%

Challenges and Solutions

Regioselectivity in Triazole Substitution

The 1,2,4-triazole’s three nitrogen atoms pose substitution challenges. Employing bulky bases like DBU directs alkylation to the N1 position, achieving >90% selectivity. Computational studies suggest steric effects dominate over electronic factors in determining regiochemistry.

Stability of Sulfanyl Linkage

The thioether bridge is susceptible to oxidation. Adding 0.1% w/v EDTA during workup prevents metal-catalyzed degradation, extending shelf life from 7 to 180 days.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the heterocyclic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocycles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, reduced heterocycles.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its heterocyclic structure.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Electron Effects: Electron-donating groups (e.g., methoxy) on the aryl moiety enhance resonance stabilization, whereas electron-withdrawing groups (e.g., NO₂, Cl) in other analogs improve receptor binding via dipole interactions .

Research Findings and Mechanistic Insights

Anti-Exudative Activity

  • The target compound demonstrated 54–68% inhibition of exudate volume in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg, 65–70% inhibition) .
  • Substitution at the 4-position of the triazole ring (e.g., pyrrole vs. amino) modulates activity: pyrrole derivatives show slightly reduced efficacy but improved metabolic stability compared to amino analogs .

Structure-Activity Relationships (SAR)

  • Triazole Substitutions: Furan-2-yl at position 5 enhances π-π stacking with hydrophobic protein pockets.
  • Aryl Acetamide Modifications:
    • 3-Methoxy group balances lipophilicity and hydrogen-bonding capacity, critical for bioavailability .

Biological Activity

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a synthetic compound characterized by a complex molecular structure that includes a triazole ring, a furan moiety, and an amide functional group. These structural features suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N5O3SC_{20}H_{19}N_{5}O_{3}S, with a molecular weight of approximately 382.47 g/mol. Its unique combination of heterocyclic structures contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC20H19N5O3S
Molecular Weight382.47 g/mol
Structural FeaturesTriazole, Furan, Amide
Potential ActivitiesAntimicrobial, Anticancer

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole ring is known for its role in inhibiting fungal growth and has been linked to anticancer properties due to its interference with cellular processes. The presence of the furan and pyrrole rings may enhance these activities by modulating enzyme functions or receptor interactions.

Anticancer Activity

Research has highlighted the potential anticancer effects of triazole derivatives. For instance, compounds containing similar structural motifs have shown cytotoxicity against various cancer cell lines, including breast and colon cancer cells. Studies suggest that the mechanism may involve apoptosis induction and inhibition of cell proliferation.

Case Study:
In a study evaluating the cytotoxic effects of triazole derivatives on the HCT-116 colon carcinoma cell line, several compounds exhibited significant activity with IC50 values ranging from 6.2 μM to 43.4 μM, indicating strong potential for further development as anticancer agents .

Interaction Studies

Molecular docking studies are essential for understanding how this compound interacts with biological targets. These studies can predict binding affinities and elucidate the mechanisms by which this compound may exert its biological effects.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-trifluoromethylphenyl)acetamideSimilar triazole-sulfanyl structureAntimicrobial
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyloxyphenyl)acetamideContains phenoxy groupAntifungal
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-pyrrolidinyl]sulfanyl}-N-(phenethyl)acetamideDifferent nitrogen-containing heterocyclesPotential neuroprotective

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